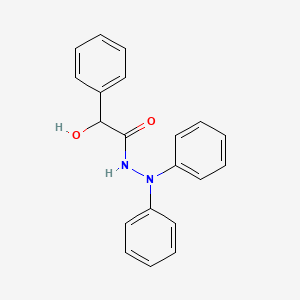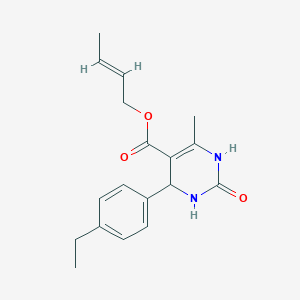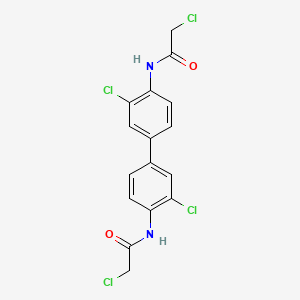![molecular formula C11H10N4 B11101817 5-Phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 142954-77-6](/img/structure/B11101817.png)
5-Phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a phenyl group attached at the 5-position .
Preparation Methods
The synthesis of 5-Phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of 5-amino-1,2,4-triazoles with 1,3-dielectrophilic agents . This reaction typically requires the use of a solvent such as dimethylformamide and a catalyst like hydrochloric acid . Another approach involves the multicomponent reaction of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and may include additional purification steps .
Chemical Reactions Analysis
5-Phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of 7-oxo derivatives, while reduction can yield dihydro derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promising antiparasitic activity against species of Leishmania and Trypanosoma cruzi . In medicine, it has been investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent . Additionally, it has applications in the industry as a corrosion inhibitor and in the stabilization of photographic silver emulsions .
Mechanism of Action
The mechanism of action of 5-Phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit tyrosyl DNA phosphodiesterase 2 (TDP2), epidermal growth factor receptor kinase (EGFR), and lysine-specific histone demethylase 1 (LSD1/KDM1A) . These interactions lead to the modulation of cellular processes such as DNA repair, signal transduction, and gene expression, contributing to its biological activities .
Comparison with Similar Compounds
5-Phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds such as 7-(4-chloro-phenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine and 7-(2-chloro-phenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine . These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence the biological activity and chemical reactivity of these compounds . For example, the chloro-substituted derivatives have shown enhanced antimicrobial activity compared to the parent compound .
Properties
CAS No. |
142954-77-6 |
|---|---|
Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H10N4/c1-2-4-9(5-3-1)10-6-7-15-11(14-10)12-8-13-15/h1-6,8H,7H2,(H,12,13,14) |
InChI Key |
ZZVPFRKRYGRMQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(NC2=NC=NN21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11101737.png)

![N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11101744.png)
![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11101760.png)


![(4Z)-1-benzyl-4-[(3,3-dimethyl-1-phenoxybutan-2-yl)imino]-5,5-dimethylimidazolidine-2-thione](/img/structure/B11101789.png)

![N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-6-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11101793.png)
![5-chloro-N-{4-chloro-3-[(4-chlorophenyl)carbonyl]phenyl}-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B11101794.png)
![2-({2-[(2E)-2-(6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]-2-oxoethyl}sulfanyl)-N-phenylacetamide](/img/structure/B11101796.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B11101798.png)
![1-Amino-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B11101801.png)
![2-[(3,5-Dibromo-4-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11101808.png)
